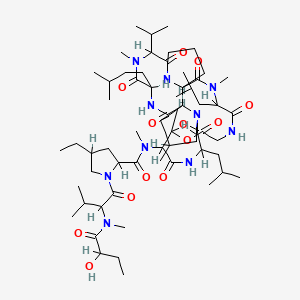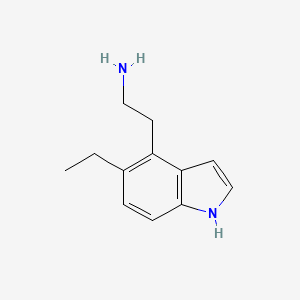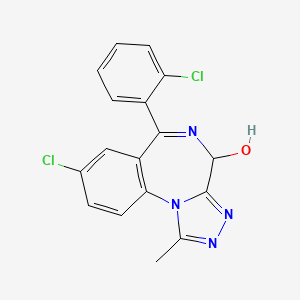
dihydromycoplanecinA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DihydromycoplanecinA is a novel antimycobacterial antibiotic derived from the bacterium Actinoplanes awajinensis subspmycoplanecinus . This compound has garnered significant attention due to its potent activity against various mycobacterial strains, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydromycoplanecinA involves several key steps, starting with the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound . Specific reaction conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for clinical and research applications. Advanced bioreactors and fermentation technologies are employed to maintain optimal growth conditions for the producing microorganism .
Analyse Des Réactions Chimiques
Types of Reactions
DihydromycoplanecinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit varying degrees of biological activity, providing valuable insights into the structure-activity relationships of the compound .
Applications De Recherche Scientifique
DihydromycoplanecinA has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the chemical properties and reactivity of antimycobacterial compounds.
Biology: It is used to investigate the mechanisms of action and resistance in mycobacteria, contributing to the development of new therapeutic strategies.
Medicine: It holds potential as a therapeutic agent for the treatment of tuberculosis and other mycobacterial infections.
Industry: It is explored for its potential use in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
The mechanism of action of dihydromycoplanecinA involves the inhibition of key enzymes and pathways essential for mycobacterial survival. It targets the cell wall synthesis machinery, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it interferes with nucleic acid synthesis, further compromising the viability of mycobacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dihydromycoplanecinA include other antimycobacterial agents such as:
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Uniqueness
This compound stands out due to its unique structural features and potent activity against drug-resistant mycobacterial strains. Unlike some of the traditional antimycobacterial agents, this compound exhibits a broader spectrum of activity and a lower propensity for inducing resistance .
Propriétés
Formule moléculaire |
C61H104N10O13 |
|---|---|
Poids moléculaire |
1185.5 g/mol |
Nom IUPAC |
4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
Clé InChI |
FKXYYGSDGSWQIM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Synonymes |
dihydromycoplanecin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)


![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
